molecular formula C14H20N2O3 B1407868 tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate CAS No. 1803590-84-2

tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate

Cat. No.: B1407868
CAS No.: 1803590-84-2
M. Wt: 264.32 g/mol
InChI Key: MTBLPAHUPOLEHE-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the carbamate and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Reaction conditions typically involve room temperature to moderate heating, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. The pyridine moiety may also interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate is unique due to its specific combination of a carbamate group and a pyridine moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Overview

tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] is a synthetic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound belongs to the carbamate class and features a pyridine ring, which is known for enhancing biological activity. Its unique structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the pyridine moiety enhances binding affinity to aromatic residues in proteins, potentially increasing selectivity and potency against biological targets .

Biological Activities

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
    • Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, where inhibition can lead to increased acetylcholine levels, beneficial in treating conditions like Alzheimer's disease.
    • β-secretase : Involved in amyloid-beta peptide production; inhibition may reduce amyloid plaque formation associated with Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have indicated that tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] can protect astrocyte cells from death induced by amyloid-beta peptides, likely due to its anti-inflammatory properties .
  • Antioxidant Activity : While the compound exhibits some antioxidant effects, its potency appears limited compared to other known antioxidants .

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)carbamate] can be compared to other carbamate derivatives:

Compound NameEnzyme InhibitionNeuroprotective EffectAntioxidant Activity
M4 (similar structure)Yes (AChE, β-secretase)ModeratePoor
tert-butyl (3-hydroxypropyl)carbamateLimitedNone reportedModerate
tert-butyl (piperidin-3-ylmethyl)carbamateYes (AChE)LimitedHigh

Case Studies

  • In Vitro Studies : Research indicated that tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate effectively inhibited AChE with an IC50 value of approximately 0.17 μM, demonstrating significant potential for neurodegenerative disease treatment .
  • In Vivo Studies : In animal models mimicking Alzheimer's disease, the compound was tested for its ability to reduce amyloid-beta levels and improve cognitive function. Results showed a reduction in β-secretase activity but did not achieve statistical significance compared to established treatments like galantamine .

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of carbamates. The presence of both a pyridine ring and a ketone functional group in this compound contributes to its unique reactivity and interactions with biological targets, setting it apart from similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-formyl-3-pyridin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)8-11-4-6-15-7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBLPAHUPOLEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142439
Record name Carbamic acid, N-[2-formyl-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-84-2
Record name Carbamic acid, N-[2-formyl-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-formyl-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate
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tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate

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